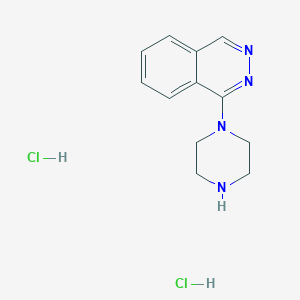![molecular formula C7H14N2O B1523518 (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1161000-19-6](/img/structure/B1523518.png)
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Vue d'ensemble
Description
“(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol” is a chemical compound with a unique structure . It’s also known as “(7R,8aS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol hydrochloride” and has a linear formula of C9H19O1N2Cl1 .
Molecular Structure Analysis
The molecular structure of “this compound” is unique and offers opportunities for exploring new therapeutic targets and designing novel molecules with enhanced biological activities.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 198.31 and its molecular formula is C11H22N2O .Applications De Recherche Scientifique
New Routes to Synthesis
A study by Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs. This synthesis starts from 3,4-dihydropyrrolo[1,2-a]pyrazines, easily accessible compounds, highlighting an efficient pathway for creating these structures Likhosherstov, Peresada, & Skoldinov, 1993.
Antimicrobial Activity
Devi et al. (2017) focused on designing and synthesizing a series of triazole-linked pyrrole derivatives, showing promising anti-mycobacterial activity against Mycobacterium tuberculosis. Among these compounds, some were identified as leads with potent activity, indicating the potential of octahydropyrrolo[1,2-a]pyrazine derivatives in treating tuberculosis Devi, Reddy, Yogeeswari, Sriram, Reddy, Reddy, & Narender, 2017.
Potent IAP Protein Inhibitors
Shiokawa et al. (2013) reported on the development of hexahydropyrazino[1,2-a]indole, derived from octahydropyrrolo[1,2-a]pyrazine, as a potent antagonist for inhibitors of apoptosis (IAP) proteins. This scaffold was designed to improve membrane permeability across MDR1 expressing cells, offering insights into the therapeutic potential of these compounds in cancer treatment Shiokawa, Hashimoto, Saito, Oguro, Sumi, Yabuki, Yoshimatsu, Kosugi, Debori, Morishita, Dougan, Snell, Yoshida, & Ishikawa, 2013.
Antibacterial Agents
Odagiri et al. (2018) designed and synthesized novel quinolines with a trans-fused pyranose ring, showing potent antibacterial activity against respiratory pathogens. This study underscores the significance of octahydropyrrolo[1,2-a]pyrazine derivatives in developing new antibiotics for respiratory infections Odagiri, Inagaki, Nagamochi, Kitamura, Komoriya, & Takahashi, 2018.
Enantiomerically Pure Piperazines
Harish and Periasamy (2017) demonstrated a method to synthesize enantiomerically pure piperazines, including derivatives of octahydropyrrolo[1,2-a]pyrazine, through the reduction of cyclic amides. This approach highlights the versatility of these compounds in synthesizing enantiomerically pure substances Harish & Periasamy, 2017.
Safety and Hazards
Propriétés
IUPAC Name |
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879399-07-2 | |
| Record name | (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)
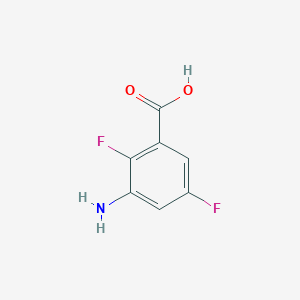
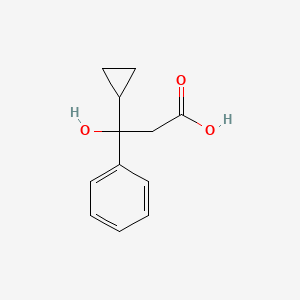
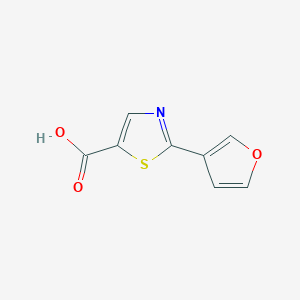
![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)
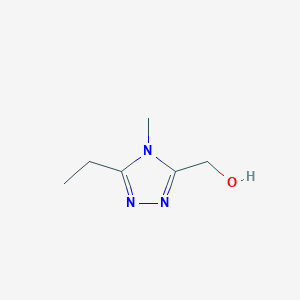
![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)
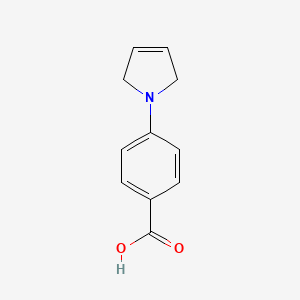


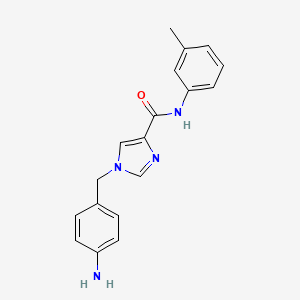
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)
